molecular formula C13H21NO B15261338 [(3-Methoxyphenyl)methyl](3-methylbutyl)amine

[(3-Methoxyphenyl)methyl](3-methylbutyl)amine

Cat. No.: B15261338
M. Wt: 207.31 g/mol
InChI Key: DLLFBNZJMRONAL-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO. It is a derivative of phenethylamine, featuring a methoxy group on the phenyl ring and a butylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methylamine typically involves the reaction of 3-methoxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of (3-Methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)methylamine is unique due to the presence of both the methoxy group and the butylamine side chain, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-11(2)7-8-14-10-12-5-4-6-13(9-12)15-3/h4-6,9,11,14H,7-8,10H2,1-3H3

InChI Key

DLLFBNZJMRONAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)OC

Origin of Product

United States

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